molecular formula C9H8BrF B1290912 3-(4-Bromo-3-fluorophenyl)-1-propene CAS No. 951888-38-3

3-(4-Bromo-3-fluorophenyl)-1-propene

Cat. No.: B1290912
CAS No.: 951888-38-3
M. Wt: 215.06 g/mol
InChI Key: XDBIAGLJGRJLSO-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-1-propene (CAS 951888-38-3) is a high-purity organic building block offered at 97% purity, as specified by suppliers . This compound integrates both bromo and fluoro substituents on an aromatic phenyl ring, which is further functionalized with a terminal propene group. This structure makes it a valuable intermediate in various research fields, including medicinal chemistry and materials science. Researchers can utilize this compound in cross-coupling reactions, where the bromo substituent can act as a handle for metal-catalyzed transformations such as Suzuki or Heck reactions, while the alkene group offers a site for further functionalization through oxidation, hydrohalogenation, or cyclization processes. The presence of fluorine, a key element in modern drug design, can be exploited to modulate the lipophilicity, metabolic stability, and bioavailability of target molecules. The compound is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety precautions must be observed during handling; it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

1-bromo-2-fluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBIAGLJGRJLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of 3-(4-Bromo-3-fluorophenyl)-1-propene can be achieved through several methods, primarily involving the bromination of suitable precursors or the use of specific reaction conditions to facilitate the formation of the desired compound. Below are detailed preparation methods.

Synthesis via Bromination

Method Overview

Bromination involves introducing bromine into the molecular structure of a precursor compound. The following steps outline a typical procedure for synthesizing this compound:

  • Starting Material : The synthesis typically begins with 4-bromo-3-fluorobenzaldehyde or similar compounds as starting materials.

  • Reagents : Bromine (Br₂) is used as the halogenating agent, often in conjunction with a solvent such as dichloromethane or acetic acid to facilitate the reaction.

  • Reaction Conditions : The reaction is generally conducted at low temperatures (0-5 °C) to control reactivity and minimize side reactions.

  • Mechanism : The mechanism primarily involves electrophilic aromatic substitution, where bromine replaces a hydrogen atom on the aromatic ring.

Example Reaction

A general reaction scheme can be represented as follows:

$$
\text{4-Bromo-3-fluorobenzaldehyde} + \text{Br}_2 \xrightarrow{\text{Dichloromethane}} \text{this compound}
$$

Alternative Synthesis via Alkenylation

Method Overview

Another method involves the alkenylation of phenolic compounds, which can yield this compound through a series of reactions:

  • Starting Material : Use of 4-bromo-3-fluorophenol as a precursor.

  • Reagents : Reagents such as allyl bromide or propylene oxide can be employed to introduce the propene chain.

  • Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be used to facilitate the coupling reactions.

  • Conditions : The reaction is typically performed under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

Example Reaction

The alkenylation can be represented as follows:

$$
\text{4-Bromo-3-fluorophenol} + \text{Allyl Bromide} \xrightarrow{\text{Palladium Catalyst}} \text{this compound}
$$

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield
Bromination 4-Bromo-3-fluorobenzaldehyde Br₂, Dichloromethane Low temperature High
Alkenylation 4-Bromo-3-fluorophenol Allyl Bromide Inert atmosphere Moderate

Analysis of Reaction Conditions

Temperature Control

Maintaining low temperatures during bromination is crucial for controlling the reactivity of bromine and minimizing unwanted side reactions, such as over-bromination or degradation of sensitive functional groups.

Solvent Selection

The choice of solvent impacts both the solubility of reactants and the overall yield of the product. Non-polar solvents like dichloromethane are often preferred for their ability to dissolve organic compounds effectively while facilitating electrophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : The unique structure of 3-(4-Bromo-3-fluorophenyl)-1-propene allows it to interact effectively with various biomolecules, including enzymes and receptors. These interactions are crucial for understanding its therapeutic potential, particularly in drug development. Preliminary studies suggest that compounds with similar structures may influence enzyme activities or receptor interactions, warranting further investigation into their pharmacological properties.
  • Organic Synthesis : Due to its reactivity, this compound serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, to produce a variety of functionalized compounds. Its ability to act as an electrophile makes it particularly useful in synthesizing more complex molecules.
  • Material Science : The compound's unique properties may also lend themselves to applications in material science, where halogenated compounds are often explored for their electronic and optical properties. The presence of both bromine and fluorine can impart distinct characteristics that could be advantageous in developing new materials.

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with various biomolecules. Its ability to bind effectively with enzymes suggests potential applications in designing inhibitors or modulators for therapeutic purposes. Such studies highlight the importance of understanding the binding mechanisms to optimize drug design.

Case Study 2: Synthetic Pathways

A study on synthetic pathways involving this compound revealed that its electrophilic nature allows for efficient reactions under mild conditions. This characteristic is beneficial for developing greener synthetic methods that reduce the need for harsh reagents or conditions.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Bromo-3-fluorophenyl)-1-propene with two structurally related compounds: 3-Bromo-1-phenylpropene (CAS 4392-24-9) and 3-(1-Adamantyl)-1-propene .

Compound CAS Number Substituents Key Properties Applications Synthesis Methods
This compound Not provided 4-Bromo, 3-fluoro on phenyl High electrophilicity due to electron-withdrawing halogens; potential for cross-coupling reactions. Likely intermediate in medicinal chemistry (e.g., kinase inhibitors or fluorinated APIs). Inferred: Halogenation of phenylpropene or coupling of propenyl Grignard with dihalobenzene .
3-Bromo-1-phenylpropene 4392-24-9 Bromo on phenyl Reactive bromine site for substitution; moderate steric hindrance. Used in polymer precursors, agrochemicals, and pharmaceuticals . Direct bromination of 1-phenylpropene or Friedel-Crafts alkylation .
3-(1-Adamantyl)-1-propene Not provided Bulky adamantyl group High steric bulk; thermal stability due to rigid adamantane framework. Materials science (e.g., high-performance polymers or coatings) . Grignard reaction between adamantyl magnesium bromide and 3-bromo-1-propene .

Key Differences:

The adamantyl group in 3-(1-Adamantyl)-1-propene provides steric shielding, reducing reaction rates but increasing thermal stability .

Applications :

  • Bromo-fluorinated analogs are prioritized in drug discovery for metabolic stability and target binding, while adamantyl derivatives are leveraged for material durability .

Synthesis Complexity :

  • Introducing multiple halogens (Br, F) requires precise regioselective methods, whereas adamantyl coupling relies on robust Grignard chemistry .

Research Findings and Data Gaps

Synthesis :

  • 3-(1-Adamantyl)-1-propene is synthesized via Grignard reactions using adamantyl magnesium bromide and 3-bromo-1-propene, yielding ~60% efficiency . Similar methods could apply to the target compound but may require halogenated aryl precursors.

Safety and Handling :

  • 3-Bromo-1-phenylpropene is classified as hazardous, requiring strict ventilation and personal protective equipment (PPE) due to bromine’s toxicity . The addition of fluorine in the target compound may alter its hazard profile, necessitating further study.

Applications :

  • Fluorinated arylpropenes are underrepresented in the provided evidence but are critical in modern drug development. For example, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-43-9) shares structural motifs with the target compound and is used in bioactive ketone synthesis .

Biological Activity

3-(4-Bromo-3-fluorophenyl)-1-propene, also known by its CAS number 951888-38-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

  • Molecular Formula : C10H8BrF
  • Molecular Weight : 227.08 g/mol
  • IUPAC Name : 3-(4-bromo-3-fluorophenyl)-prop-1-ene

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. The presence of these substituents in this compound may contribute to its bioactivity against various microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.030 mg/mL

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and interference with cell cycle progression.

Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Apoptosis induction
HeLa18Cell cycle arrest
A54912Inhibition of proliferation

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA or interference with DNA replication processes has also been suggested.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromo-3-fluorophenyl)-1-propene in laboratory settings?

The compound can be synthesized via the Wittig reaction using 4-bromo-3-fluorobenzaldehyde and allyl bromide in the presence of a strong base (e.g., NaH or KOtBu). Key parameters include:

  • Reaction temperature : 0–25°C to minimize side reactions.
  • Solvent selection : THF or DMF for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity . Optimization studies should track yield and purity via TLC and GC-MS.

Q. How can spectroscopic techniques validate the structure of this compound?

A multi-technique approach is recommended:

  • NMR :
  • ¹H NMR : Peaks for allylic protons (δ 5.0–6.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) with splitting patterns reflecting substituent positions.
  • ¹³C NMR : Assign carbons using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons.
  • ¹⁹F NMR : A singlet near δ -110 ppm for the fluorine substituent.
    • IR : Stretching bands for C=C (~1640 cm⁻¹) and C-Br (~600 cm⁻¹).
    • Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotope pattern) and fragmentation consistent with allyl cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in substitution reactivity of this compound?

Discrepancies in reactivity (e.g., selective bromo vs. fluoro substitution) arise from electronic and steric effects :

  • Electronic factors : The fluorine atom’s electronegativity deactivates the ring, directing electrophilic attacks to the bromo-adjacent position.
  • Steric hindrance : Bulky substituents near the bromine may slow SN₂ mechanisms. Methodological solutions :
  • Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials and frontier molecular orbitals.
  • Conduct kinetic studies under varying conditions (e.g., polar aprotic solvents for SNAr reactions) .

Q. What crystallographic strategies address challenges in resolving the structure of this compound derivatives?

For X-ray crystallography:

  • Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance Bragg spot separation.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and twinning corrections (e.g., Hooft parameter for pseudo-merohedral twinning).
  • Visualization : Generate ORTEP-3 diagrams to validate bond lengths/angles and assess disorder in the allyl chain .

Q. How can this compound be tailored for bioactive molecule design?

The compound serves as a scaffold for pharmacophore development :

  • Functionalization : Introduce sulfonyl or amine groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance target binding.
  • Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., kinase inhibitors).
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Methodological Considerations Table

Research AspectKey TechniquesReferences
SynthesisWittig reaction, column chromatography
Structural AnalysisNMR, IR, X-ray crystallography
Reactivity StudiesDFT calculations, kinetic assays
Bioactivity ScreeningMolecular docking, cytotoxicity assays

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